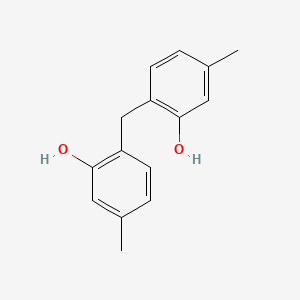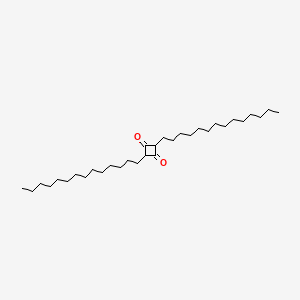
2,4-Ditetradecylcyclobutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Ditetradecylcyclobutane-1,3-dione is an organic compound characterized by a cyclobutane ring substituted with two tetradecyl groups at positions 2 and 4, and two ketone groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Ditetradecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with long-chain alkyl halides in the presence of a strong base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the removal of impurities .
化学反応の分析
Types of Reactions: 2,4-Ditetradecylcyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tetradecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2,4-Ditetradecylcyclobutane-1,3-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
作用機序
The mechanism of action of 2,4-Ditetradecylcyclobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes .
類似化合物との比較
2,2,4,4-Tetramethylcyclobutane-1,3-dione: This compound has a similar cyclobutane core but with different substituents, leading to distinct chemical properties and applications.
Cyclohexane-1,3-dione Derivatives: These compounds share the diketone functionality but differ in ring size and substituents, resulting in varied reactivity and uses.
Uniqueness: 2,4-Ditetradecylcyclobutane-1,3-dione is unique due to its long alkyl chains, which impart specific physical and chemical properties.
特性
CAS番号 |
54036-04-3 |
|---|---|
分子式 |
C32H60O2 |
分子量 |
476.8 g/mol |
IUPAC名 |
2,4-di(tetradecyl)cyclobutane-1,3-dione |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(29)34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChIキー |
ZILMRJXDIRBMHM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
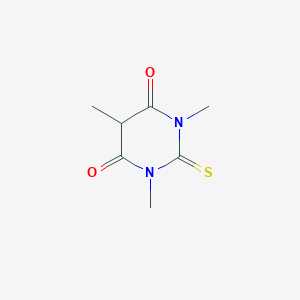
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
oxophosphanium](/img/structure/B14632362.png)
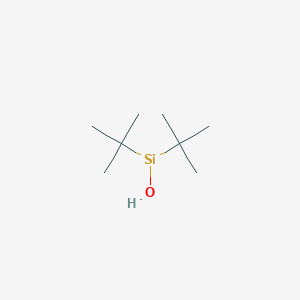
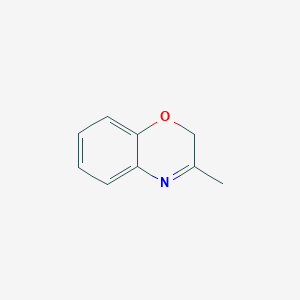
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
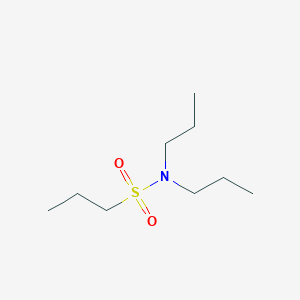
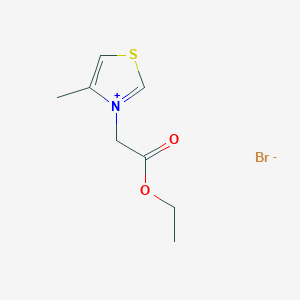
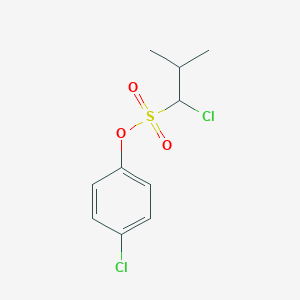
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
